REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH2:11]=[CH:12][CH3:13]>P(=O)(O)(O)O>[CH:12]([C:9]1[C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH:6]=[CH:7][CH:8]=1)([CH3:13])[CH3:11]
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Name
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( 1 )
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C=CC
|
Name
|
|
Quantity
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20 mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
P(O)(O)(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
supported on SiO2, at a temperature of 150°-280° C.
|
Type
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CUSTOM
|
Details
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without separating off the unreacted naphthalene, (2)
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Type
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ADDITION
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Details
|
further treating the alkylation mixture
|
Type
|
TEMPERATURE
|
Details
|
by heating it in the presence of a phosphoric acid catalyst
|
Type
|
CUSTOM
|
Details
|
supported on SiO2 under an inert gas pressure of 5 to 30 atm. to a temperature of 180° to 280° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=CC2=CC=CC=C12
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |